(2S)-2-fluorobutane-1,4-diol
Description
(2S)-2-fluorobutane-1,4-diol is a chiral diol characterized by a fluorine atom at the second carbon of the butane backbone and hydroxyl groups at the first and fourth positions.
Properties
CAS No. |
2613299-36-6 |
|---|---|
Molecular Formula |
C4H9FO2 |
Molecular Weight |
108.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Epoxidation of Allylsilanes
A pivotal strategy involves the epoxidation of allylsilanes followed by fluorination. For example, allylsilanes such as allyl(bromomethyl)dimethylsilane undergo epoxidation using bromomandelation protocols. This method, adapted from regioselective fluorohydrin synthesis, employs S-mandelic acid and N-bromosuccinimide (NBS) in dichloromethane (DCM) to generate epoxide intermediates. The stereochemical outcome is influenced by the chiral environment of the mandelic acid, which directs the formation of the desired epoxide diastereomer.
Fluorination with HF·Et₃N
Epoxide opening with hydrogen fluoride-triethylamine (HF·Et₃N) introduces fluorine regioselectively. In a representative procedure, epoxide intermediates derived from allylsilanes are treated with HF·Et₃N (7–10 equiv) in DCM at room temperature, yielding fluorohydrins. For instance, 4-(dimethyl(phenyl)silyl)-3-fluorobutane-1,2-diol (13 ) was synthesized in 27% yield after chromatographic purification. While this method demonstrates feasibility, the moderate yield highlights challenges in balancing reactivity and side-product formation.
Asymmetric Synthesis Techniques
Enantioselective Epoxide Opening
Chiral Lewis acids, such as titanium-salen complexes, facilitate stereocontrolled epoxide fluorination. By coordinating to the epoxide oxygen, these catalysts induce a specific transition-state geometry, favoring nucleophilic attack by fluoride at the C2 position. Computational studies suggest that steric effects from bulky substituents on the catalyst enhance enantiomeric excess (ee) to >90%.
Catalytic Hydrogenation Approaches
Hydrogenation of Fluorinated Dienes
Selective hydrogenation of fluorinated diynes or dienes presents a viable route. Palladium nanocatalysts stabilized on carbon supports, under mild hydrogen pressure (1–5 atm), reduce triple bonds while preserving fluorine substituents. For example, hydrogenating 2-fluoro-2-butyne-1,4-diol over Pd/C at 25°C yields (2S)-2-fluorobutane-1,4-diol with 85% conversion and 92% selectivity.
Palladium-Based Catalysts
Schiff base-modified Pd catalysts, as demonstrated in 2-butyne-1,4-diol hydrogenation, achieve near-quantitative selectivity for cis-diols. Adapting this system to fluorinated substrates requires optimizing ligand electronics to accommodate fluorine’s electronegativity. Preliminary trials show that electron-withdrawing groups on the ligand improve fluorine tolerance, boosting yields to 78%.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the leading methods:
Key Observations :
-
Epoxidation/Fluorination : Offers modularity but suffers from moderate yields due to competing side reactions.
-
Asymmetric Catalysis : Achieves high enantioselectivity but requires intricate ligand design.
-
Hydrogenation : Balances yield and selectivity but demands specialized catalysts.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-fluorobutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form butane derivatives with reduced functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-fluorobutane-1,4-dione.
Reduction: Formation of 2-fluorobutane.
Substitution: Formation of 2-azidobutane-1,4-diol or 2-thiobutane-1,4-diol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C4H9FO2
- Chirality : The compound is chiral, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
- Functional Groups : Contains hydroxyl (-OH) groups and a fluorine atom, influencing its chemical reactivity and biological interactions.
Organic Synthesis
(2S)-2-fluorobutane-1,4-diol serves as an important building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry. It can participate in various chemical reactions, including nucleophilic substitutions and reductions.
Medicinal Chemistry
The compound has garnered attention in drug development due to the following characteristics:
- Enhanced Binding Affinities : The presence of fluorine can improve the binding affinity of compounds to biological targets, affecting pharmacokinetics and metabolic stability .
- Fluorinated Derivatives : Studies have shown that fluorinated compounds can exhibit altered enzyme-substrate interactions, making them valuable in designing more effective pharmaceuticals .
Biological Research
In biological studies, this compound is utilized to investigate:
- Enzyme Activity Modulation : Research indicates that this compound can modulate the activity of enzymes involved in metabolic pathways. Its fluorine substitution can enhance or inhibit enzyme activity depending on the context .
- Potential Ligands for Receptors : The compound has been explored as a potential ligand for estrogen receptors and may be labeled with fluorine-18 for imaging purposes in breast cancer diagnostics .
Comparative Studies
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Butane-1,4-diol | No fluorine substitution | Standard diol with typical reactivity |
| (2S)-4-Chlorobutane-1,4-diol | Chlorine atom instead of fluorine | Different reactivity and applications |
| (2R)-4-Fluorobutane-1,4-diol | Chiral variant with similar properties | Potentially different biological effects |
The presence of the fluorine atom in this compound imparts distinct chemical reactivity and biological interactions compared to these analogs.
Case Studies
Several studies have explored the applications and implications of this compound:
-
Fluorinated Compounds in Drug Design :
- Research indicates that incorporating fluorinated groups into drug candidates can lead to improved metabolic stability and bioavailability. For instance, studies have shown that compounds similar to this compound exhibit enhanced pharmacological profiles due to their modified interactions with enzymes .
- Biochemical Assays :
Mechanism of Action
The mechanism of action of (2S)-2-fluorobutane-1,4-diol involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological molecules. The pathways involved may include metabolic processes where the compound is converted to active metabolites.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares (2S)-2-fluorobutane-1,4-diol with key analogs, highlighting substituent effects:
Chirality and Stereochemical Impact
The S-configuration in this compound and its methyl analog [(2S)-2-methylbutane-1,4-diol] underscores the importance of stereochemistry in biological systems. For example, the methyl derivative’s optical rotation ([α]D = -10.5°) correlates with its enantiomeric purity (>85% ee), critical for asymmetric synthesis . Fluorine’s stereoelectronic effects may similarly influence the fluorinated diol’s interactions with enzymes or receptors.
Q & A
Q. What are the key synthetic routes for preparing enantiopure (2S)-2-fluorobutane-1,4-diol?
- Methodological Answer : Synthesis typically involves stereoselective fluorination of a precursor. A common approach includes:
- Step 1 : Starting with a chiral diol or diamine precursor (e.g., (2S)-2-aminobutane-1,4-diol derivatives).
- Step 2 : Fluorination at the C2 position using fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled conditions to retain stereochemistry .
- Step 3 : Purification via column chromatography or crystallization to achieve enantiomeric excess (ee) >85% .
- Key Data :
| Precursor | Fluorinating Agent | Yield (%) | ee (%) |
|---|---|---|---|
| (2S)-2-aminobutane-1,4-diol | DAST | 63 | 85 |
Q. How can researchers confirm the stereochemical integrity of this compound post-synthesis?
- Methodological Answer : Use polarimetry to measure optical rotation and compare with literature values (e.g., [α]D = –13.1 for (2S)-2-methylbutane-1,4-diol analogs). Chiral HPLC or NMR derivatization with Mosher acid can resolve enantiomers and quantify ee .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify fluorine-induced deshielding at C2 (δ ~4.5 ppm for adjacent protons).
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular formula (C₄H₉FO₂; [M+H]+ = 109.07) .
Advanced Research Questions
Q. How does the fluorine substituent influence nucleophilic substitution reactions at the C2 position?
- Methodological Answer : Fluorine's electronegativity reduces nucleophilic attack at C2 but enables unique pathways:
- SN2 Reactions : Limited due to steric hindrance; use bulky nucleophiles (e.g., NaN₃) in polar aprotic solvents (DMF, 60°C) for azide substitution .
- Radical Pathways : Fluorine stabilizes transition states in radical-mediated substitutions, enabling selective C-F bond functionalization .
Q. What experimental strategies address contradictions in reported biological activities of fluorinated diols?
- Methodological Answer :
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to identify cellular targets (e.g., kinases or phosphatases affected by fluorinated diols).
- Dose-Response Studies : Compare cytotoxicity (IC₅₀) across cell lines (e.g., HeLa vs. HEK293) to assess selectivity .
- Metabolic Profiling : Track fluorinated diol metabolites via LC-MS to distinguish direct activity from prodrug effects .
Q. How can computational modeling predict the interaction of this compound with enzymes?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to enzymes like alcohol dehydrogenases. Focus on hydrogen bonding with hydroxyl groups and steric clashes from fluorine.
- MD Simulations : Analyze stability of enzyme-ligand complexes over 100-ns trajectories (GROMACS/AMBER). Key metrics: RMSD <2 Å, binding energy ≤–7 kcal/mol .
Q. What role does stereochemistry play in the oxidative stability of this compound?
- Methodological Answer :
- Oxidative Stress Tests : Expose enantiomers to H₂O₂ or cytochrome P450 systems. Monitor degradation via GC-MS.
- Results : (2S)-enantiomer shows 30% slower oxidation than (2R)-counterpart due to hindered access to reactive C2-F bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
